1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. Compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, with significant antimicrobial activity as well (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Synthetic Approaches
An efficient synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been reported. This process yields new N-fused heterocycle products in good to excellent yields, demonstrating a novel synthetic pathway for the production of pyrazole-based compounds (Ghaedi et al., 2015).
Inhibition of A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed potential as agents against A549 lung cancer cells. Compounds with a 4-chlorophenyl group at the pyrazole moiety were particularly effective in inhibiting cell growth, indicating a promising direction for cancer treatment research (Zhang et al., 2008).
Efficient and Highly Regioselective Synthesis
A study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields under ultrasound irradiation. This methodology significantly reduces reaction times, offering an efficient approach to synthesizing pyrazole derivatives (Machado et al., 2011).
Crystal Structure Analysis
The crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated, providing insights into the structural stability and molecular interactions of this compound. This research contributes to the understanding of the pharmacological significance of pyrazole derivatives (Achutha et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and methods for improving its synthesis.
Please consult a qualified chemist or a relevant expert for accurate information. It’s also important to note that handling chemical substances should always be done following appropriate safety measures.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-8(12)4-6-9;/h3-7H,2,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFDQGTOBGCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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